molecular formula C10H9NO B1630641 trans-2-Phenylcyclopropyl isocyanate CAS No. 35019-96-6

trans-2-Phenylcyclopropyl isocyanate

Cat. No. B1630641
CAS RN: 35019-96-6
M. Wt: 159.18 g/mol
InChI Key: DYUXVJAFBUZREW-VHSXEESVSA-N
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Description

Trans-2-Phenylcyclopropyl isocyanate is a chemical compound used as an isocyanate monomer during general solid-phase synthesis for the identification of peroxisome proliferator-activated receptor ligands .


Synthesis Analysis

The synthesis of trans-2-Phenylcyclopropyl isocyanate involves its use as an isocyanate monomer during general solid-phase synthesis .


Molecular Structure Analysis

The molecular formula of trans-2-Phenylcyclopropyl isocyanate is C10H9NO. The InChI string representation is InChI=1S/C10H9NO/c12-7-11-10-6-9 (10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1 .


Chemical Reactions Analysis

Trans-2-Phenylcyclopropyl isocyanate is used as an isocyanate monomer during general solid-phase synthesis .


Physical And Chemical Properties Analysis

Trans-2-Phenylcyclopropyl isocyanate has a molecular weight of 159.18 g/mol. It is a liquid at room temperature with a density of 1.074 g/mL at 25 °C. It has a refractive index of 1.546 (lit.) and a boiling point of 75-76 °C/0.5 mmHg (lit.) .

Scientific Research Applications

  • Chemical Properties and Reactions :

    • Miller, Fruetel, and Ortiz de Montellano (1992) studied the oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam, revealing insights into the behavior of related compounds including trans-2-Phenylcyclopropyl derivatives in biochemical processes (Miller, Fruetel, & Ortiz de Montellano, 1992).
    • Gottschling et al. (2005) explored cyclopropyl alkynes as probes to distinguish between vinyl radical and ionic intermediates, which has implications for understanding the reactivity of compounds like trans-2-Phenylcyclopropyl isocyanate (Gottschling et al., 2005).
  • Biochemical Insights and Applications :

    • Newcomb et al. (2000) conducted a study on cytochrome P450-catalyzed hydroxylation of mechanistic probes, providing evidence for cationic but not radical intermediates. This research enhances the understanding of how compounds like trans-2-Phenylcyclopropyl isocyanate might behave in biological systems (Newcomb et al., 2000).
    • Zhang Jie et al. (2009) investigated the impact of trans-2-phenylcyclopropylamine, a related compound, on nerve cells in zebrafish, offering insights into the neurological effects of similar compounds (Zhang Jie et al., 2009).
  • Molecular Design and Synthesis :

    • Niwa et al. (2022) focused on the structure-activity relationship of trans-2-Phenylcycloproylamine derivatives for inhibiting lysine-specific demethylase, which is relevant for the development of inhibitors using trans-2-Phenylcyclopropyl isocyanate as a base structure (Niwa et al., 2022).
  • Analytical and Spectroscopic Studies :

    • Tonannavar et al. (2012) conducted a vibrational analysis of nitrophenyl isocyanate derivatives, which could be used to infer the properties of trans-2-Phenylcyclopropyl isocyanate in spectroscopic studies (Tonannavar et al., 2012).

Safety And Hazards

Trans-2-Phenylcyclopropyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Trans-2-Phenylcyclopropyl isocyanate has been used in the identification of peroxisome proliferator-activated receptor ligands . This suggests potential future directions in the study of these receptors and their role in various biological processes.

properties

IUPAC Name

[(1S,2R)-2-isocyanatocyclopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUXVJAFBUZREW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188542
Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Phenylcyclopropyl isocyanate

CAS RN

35019-96-6, 63009-74-5
Record name rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene
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Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Record name 63009-74-5
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Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Record name (±)-trans-2-phenylcyclopropyl isocyanate
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Record name trans-2-Phenylcyclopropyl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 g, 6.17 mmol) in dry toluene (20 mL) was added triethylamine (934 mg, 9.26 mmol) and DPPA (2.0 g, 7.41 mmol) under N2, and the reaction mixture was refluxed for 3 h. The solution was concentrated to give (2-isocyanatocyclopropyl)benzene (800 mg), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
934 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-Phenylcyclopropyl isocyanate
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trans-2-Phenylcyclopropyl isocyanate
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trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 4
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trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 5
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 6
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trans-2-Phenylcyclopropyl isocyanate

Citations

For This Compound
7
Citations
S Malancona, S Altamura, G Filocamo, O Kinzel… - Bioorganic & medicinal …, 2011 - Elsevier
The Hedgehog (Hh-) signaling pathway is a key developmental pathway which controls patterning, growth and cell migration in most tissues, but evidence has accumulated showing …
Number of citations: 35 www.sciencedirect.com
CG Overberger, T Nishiyama - Journal of Polymer Science …, 1981 - Wiley Online Library
… or (+)-trans- 2-phenylcyclopropyl isocyanate by reduction with lithium aluminum hydride. The toluene solution (105 ml) of the (f )-phenylcyclopropyl isocyanate was prepared from 15.0 g …
Number of citations: 7 onlinelibrary.wiley.com
D Tanaka, Y Tsuda, T Shiyama… - Journal of medicinal …, 2011 - ACS Publications
… available coupling pairs: assorted carboxylic acids and trans-2-phenylcyclopropylamine (2) giving amide derivatives 3 or assorted amines and trans-2-phenylcyclopropyl isocyanate (4) …
Number of citations: 74 pubs.acs.org
VS Georgiev, RA Mack, DJ Walter… - Helvetica chimica …, 1987 - Wiley Online Library
The synthesis and antiallergic activity of a series of 4‐(arylamino)‐2,5‐dihydro‐2‐oxo‐N‐(trans‐2‐phenyl‐cyclopropyl)furan‐3‐carboxamides 10 are described. Treatment of N‐…
Number of citations: 7 onlinelibrary.wiley.com
K Takai, T Nakajima, Y Takanashi, T Sone… - Bioorganic & Medicinal …, 2014 - Elsevier
… Reaction of the commercially available substituted piperidine 4 with trans-2-phenylcyclopropyl isocyanate (racemic) under basic conditions provided the urea compounds 3–32. The …
Number of citations: 8 www.sciencedirect.com
KG Liu, MH Lambert, LM Leesnitzer, W Oliver Jr… - Bioorganic & medicinal …, 2001 - Elsevier
We have developed a general solid-phase synthesis for identification of PPAR ligands. Synthesis of a 480-member library led to the identification of a potent PPARγ/δ dual agonist 23. …
Number of citations: 72 www.sciencedirect.com
U Amines - Survey of Drug Research in Immunologic Disease, 1983 - Karger
Number of citations: 0

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